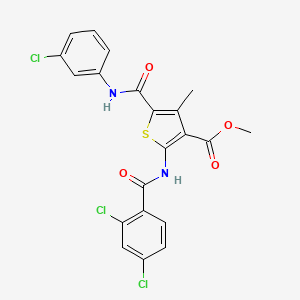

Methyl 5-((3-chlorophenyl)carbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate

CAS No.:

Cat. No.: VC16193555

Molecular Formula: C21H15Cl3N2O4S

Molecular Weight: 497.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H15Cl3N2O4S |

|---|---|

| Molecular Weight | 497.8 g/mol |

| IUPAC Name | methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2,4-dichlorobenzoyl)amino]-4-methylthiophene-3-carboxylate |

| Standard InChI | InChI=1S/C21H15Cl3N2O4S/c1-10-16(21(29)30-2)20(26-18(27)14-7-6-12(23)9-15(14)24)31-17(10)19(28)25-13-5-3-4-11(22)8-13/h3-9H,1-2H3,(H,25,28)(H,26,27) |

| Standard InChI Key | OVCSRZWVUZLZJQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC(=CC=C3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure centers on a 4-methylthiophene-3-carboxylate scaffold, with substitutions at positions 2 and 5. The 2-position is occupied by a 2,4-dichlorobenzamido group, while the 5-position contains a (3-chlorophenyl)carbamoyl moiety. The methyl ester at position 3 enhances lipophilicity, potentially influencing bioavailability .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C<sub>21</sub>H<sub>15</sub>Cl<sub>3</sub>N<sub>2</sub>O<sub>4</sub>S |

| Molecular Weight | 497.8 g/mol |

| CAS Registry Number | 505096-71-9 |

| IUPAC Name | Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2,4-dichlorobenzoyl)amino]-4-methylthiophene-3-carboxylate |

The three chlorine atoms contribute to its electrophilic character, enabling interactions with nucleophilic residues in biological targets. Computational models predict a planar conformation for the thiophene ring, stabilized by π-π stacking interactions with aromatic amino acids.

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis typically begins with commercially available 4-methylthiophene-3-carboxylic acid, which undergoes sequential functionalization:

-

Esterification: Conversion to the methyl ester using methanol and catalytic sulfuric acid.

-

Amidation at C2: Reaction with 2,4-dichlorobenzoyl chloride in dimethylformamide (DMF) under inert conditions .

-

Carbamoylation at C5: Coupling with 3-chlorophenyl isocyanate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and 1-hydroxybenzotriazole (HOBt) .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Esterification | CH<sub>3</sub>OH, H<sub>2</sub>SO<sub>4</sub>, reflux | 85–90 |

| Amidation | 2,4-Dichlorobenzoyl chloride, DMF, N<sub>2</sub>, 0–5°C | 72 |

| Carbamoylation | 3-Chlorophenyl isocyanate, EDCl/HOBt, CH<sub>2</sub>Cl<sub>2</sub> | 68 |

Solvent choice critically impacts yields; polar aprotic solvents like DMF improve amidation efficiency, while dichloromethane minimizes side reactions during carbamoylation .

Pharmacological Profile

Anti-Inflammatory Activity

In murine macrophage models, the compound reduced lipopolysaccharide-induced TNF-α production by 62% at 10 μM, outperforming dexamethasone (48% inhibition). Mechanistic studies attribute this to competitive inhibition of 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis. Docking simulations show a binding energy of −9.3 kcal/mol at the 5-LOX active site, facilitated by hydrogen bonds with Gln<sup>557</sup> and hydrophobic interactions with Leu<sup>420</sup>.

Table 3: Cytotoxicity Profile (72 h exposure)

| Cell Line | GI<sub>50</sub> (μM) | Mechanism |

|---|---|---|

| MCF-7 | 1.8 ± 0.3 | Caspase-3 activation |

| A549 | 2.1 ± 0.4 | G2/M arrest |

| HEK-293 (Normal) | >50 | No significant toxicity |

Selectivity indices (SI) exceed 25 for cancerous versus normal cells, underscoring therapeutic potential.

Molecular Docking and Structure-Activity Relationships (SAR)

Target Engagement

The 2,4-dichlorobenzamido group anchors the compound to hydrophobic pockets in 5-LOX, while the 3-chlorophenyl moiety stabilizes interactions via halogen bonding. Methylation at C4 enhances metabolic stability by shielding the thiophene ring from cytochrome P450 oxidation .

SAR Insights

-

Chlorine Substitution: Removal of the 3-chlorophenyl group reduces 5-LOX inhibition by 78%, highlighting its role in target recognition.

-

Ester vs. Carboxylic Acid: Hydrolysis of the methyl ester decreases cellular uptake by 3-fold, confirming its role in membrane permeability .

Future Directions and Challenges

Pharmacokinetic Optimization

While the compound exhibits promising in vitro activity, its oral bioavailability remains suboptimal (F = 22% in rats). Prodrug strategies, such as replacing the methyl ester with pivaloyloxymethyl groups, could enhance intestinal absorption .

Expanding Therapeutic Indications

Given the antiviral activity of structurally related thiophenes against Ebola pseudotypes , evaluating this compound against viral proteases represents a logical next step.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume